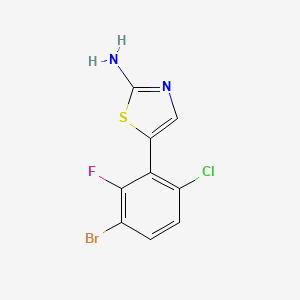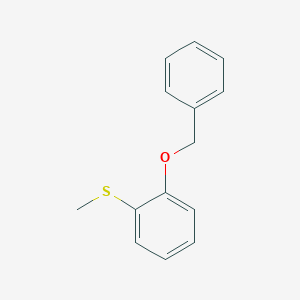
(2-(Benzyloxy)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)phenyl)(methyl)sulfane is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methyl sulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)phenyl)(methyl)sulfane typically involves the reaction of 2-(benzyloxy)phenol with methyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to form the corresponding phenol.
Substitution: The methyl sulfane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
(2-(Benzyloxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The benzyl ether group can interact with enzymes and proteins, while the methyl sulfane group can participate in redox reactions. These interactions can affect cellular processes and metabolic pathways, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Benzyloxy)phenyl)(methyl)selane: Similar structure but with a selenium atom instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)amine: Similar structure but with an amine group instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)ether: Similar structure but with an ether group instead of sulfur.
Uniqueness
(2-(Benzyloxy)phenyl)(methyl)sulfane is unique due to the presence of the methyl sulfane group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom can participate in various redox reactions, making it valuable in both synthetic and biological contexts.
Propriétés
Formule moléculaire |
C14H14OS |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
1-methylsulfanyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
YTQIKXPZUJZOIC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

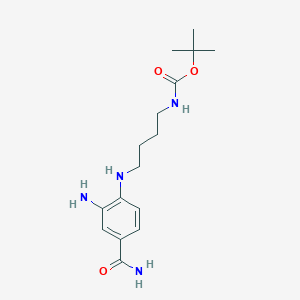
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

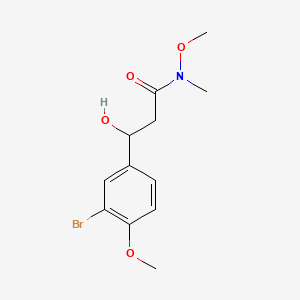
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
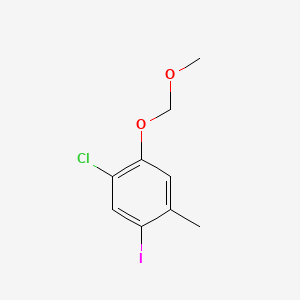
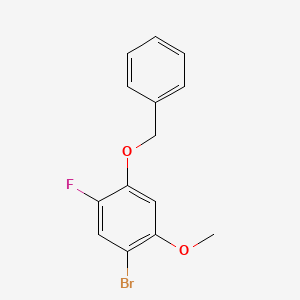
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
